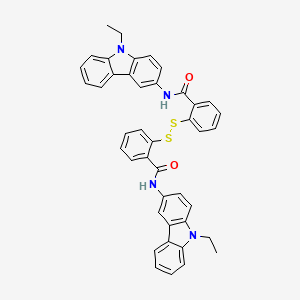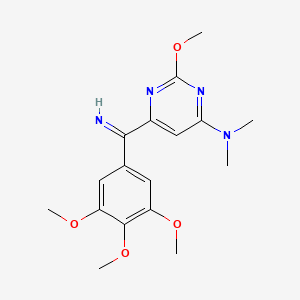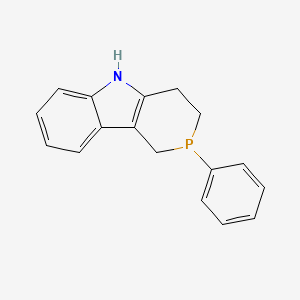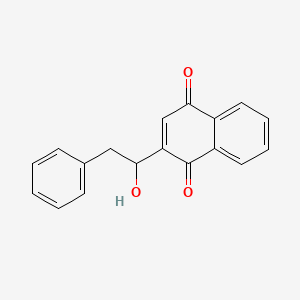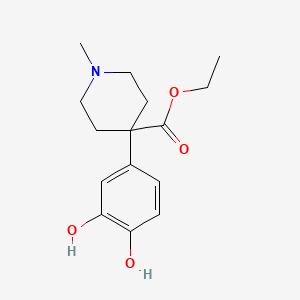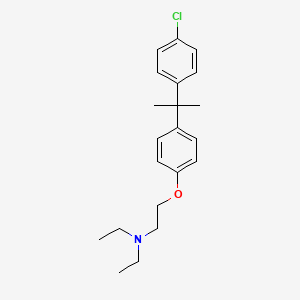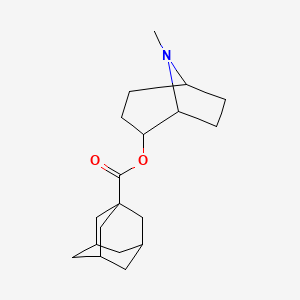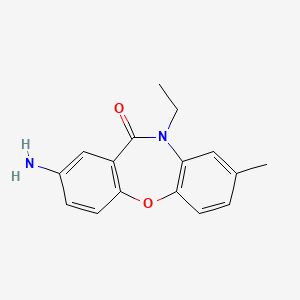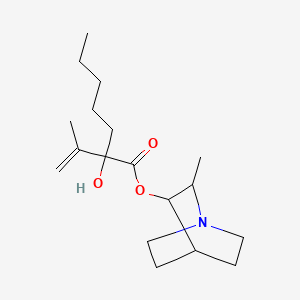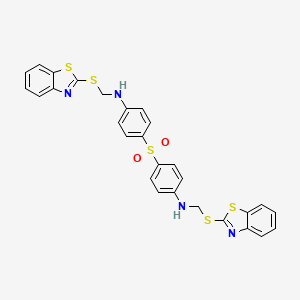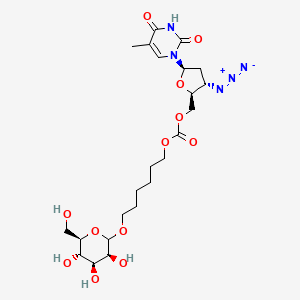
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- is a heterocyclic compound that features a phenol group attached to a 5,6-dihydroimidazo(2,1-b)thiazole ring. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting bromo ketone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo-thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Reduced imidazo-thiazole derivatives.
Substitution: Halogenated phenol derivatives.
科学的研究の応用
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- involves its interaction with various molecular targets and pathways:
Anticancer Activity: It may inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
類似化合物との比較
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- can be compared with other similar compounds such as:
Levamisole: A partially hydrogenated imidazo(2,1-b)thiazole derivative used as an anthelmintic.
Tiazofurin: An imidazo-thiazole derivative with anticancer properties.
Ritonavir: A thiazole derivative used as an antiretroviral drug.
Uniqueness: Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- is unique due to its combination of a phenol group with a 5,6-dihydroimidazo(2,1-b)thiazole ring, which imparts a distinct set of chemical and biological properties .
特性
CAS番号 |
23224-08-0 |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC名 |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol |
InChI |
InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-15-11-12-5-6-13(10)11/h1-4,7,14H,5-6H2 |
InChIキー |
VHAXYBWGPIXDEA-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


